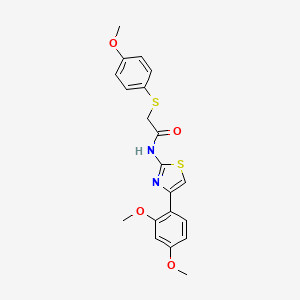
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a synthetic molecule that is part of a broader class of thiazole and acetamide derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including hypoglycemic, anticancer, and anti-inflammatory effects. The papers provided discuss various derivatives of thiazole and acetamide, which share structural similarities with the compound , and their respective biological activities.
Synthesis Analysis
The synthesis of related thiazole and acetamide derivatives typically involves multi-step reactions under mild conditions. For instance, the synthesis of 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives is reported to be accomplished in good yields through a three-step process . Similarly, other derivatives, such as 2-chloro N-aryl substituted acetamide derivatives of oxadiazole-thiols, are synthesized through linear synthesis methods . These methods often involve the conversion of organic acids into esters, hydrazides, and then the desired thiol, followed by coupling with an appropriate acetamide . The synthesis pathways are carefully designed to ensure the structural integrity of the thiazole and acetamide moieties, which are crucial for the biological activity of these compounds.
Molecular Structure Analysis
The molecular structure of thiazole and acetamide derivatives is characterized using various spectroscopic techniques, including LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis . These techniques confirm the presence of the thiazole ring, acetamide group, and other substituents, which are essential for the compounds' biological activities. The structural data obtained from these analyses are critical for understanding the relationship between the molecular structure and the observed biological effects.
Chemical Reactions Analysis
The chemical reactivity of thiazole and acetamide derivatives is influenced by the presence of functional groups and the overall molecular architecture. The papers do not provide specific details on the chemical reactions of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, but they do discuss the reactivity of similar compounds. For example, the synthesized compounds in the studies are used to evaluate biological activities, suggesting that they may interact with biological targets through various chemical mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole and acetamide derivatives, such as solubility, stability, and melting points, are important for their practical application in biological assays and potential therapeutic use. While the papers do not provide specific data on the physical and chemical properties of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, they do highlight the importance of these properties in the overall evaluation of the compounds. The synthesized compounds are typically screened for biological activities, which indirectly provides information on their chemical stability and suitability for in vivo studies .
Aplicaciones Científicas De Investigación
1. Inhibition of Vascular Endothelial Growth Factor (VEGF-A) N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide and related compounds have been studied for their potential to inhibit VEGF-A, a protein that stimulates blood vessel growth. These compounds, particularly one identified as 10h, have shown promising antiproliferative effects through VEGF-A inhibition, suggesting potential applications in controlling angiogenesis associated with tumor growth and other diseases involving excessive blood vessel formation (Prashanth et al., 2014).
2. Selective Antagonism of Adenosine A3 Receptors Research into the structural activity relationships of thiazole and thiadiazole derivatives, including compounds similar to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, has revealed their potential as selective antagonists for human adenosine A3 receptors. These compounds could influence processes related to inflammation, cardiac function, and neuroprotection through their action on the adenosine A3 receptors (Jung et al., 2004).
3. Cytotoxic Activity Against Cancer Cell Lines Derivatives of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide have been synthesized and tested for cytotoxicity against various human cancer cell lines, showing potential as cancer therapeutics. In particular, some compounds exhibited significant inhibition against specific cancer cell lines, indicating the potential for targeted cancer therapy (Ding et al., 2012).
4. Neuroprotective Effects Analogous compounds have been evaluated for their neuroprotective effects. For instance, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-&bgr;-D-pyranoside demonstrated the ability to protect neuronal cells and improve metabolic recovery in cerebral ischemic injury models, indicating potential applications in the treatment of neurological disorders such as stroke (Yu et al., 2018).
Propiedades
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-24-13-4-7-15(8-5-13)27-12-19(23)22-20-21-17(11-28-20)16-9-6-14(25-2)10-18(16)26-3/h4-11H,12H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFALCOKTDDYOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2525815.png)
![1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2525817.png)
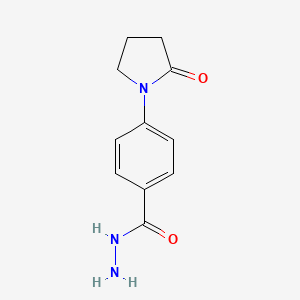
![N-[(2S)-1-[4-(2-Acetyl-1-methylimidazol-4-yl)phenyl]-3-[[2-(dimethylamino)acetyl]amino]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide](/img/structure/B2525819.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-bromophenyl)-N-methylacetamide](/img/structure/B2525822.png)
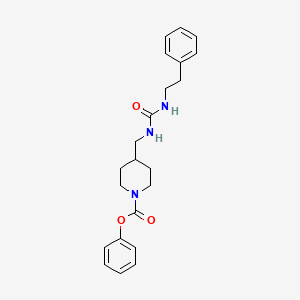
![2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide](/img/structure/B2525825.png)
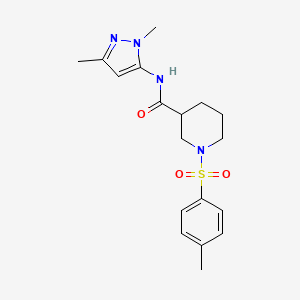
![N-(2,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2525827.png)

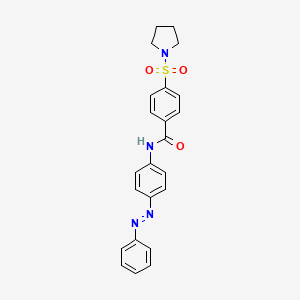
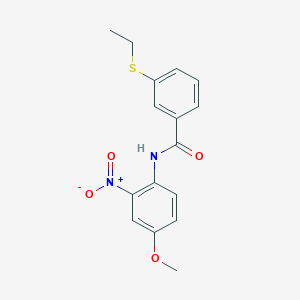
![3-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B2525832.png)
